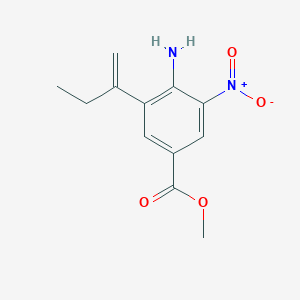

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate

Description

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate is a nitro-substituted benzoate ester featuring a unique combination of functional groups: an amino group at the 4-position, a but-1-en-2-yl substituent at the 3-position, and a nitro group at the 5-position.

Properties

CAS No. |

918446-48-7 |

|---|---|

Molecular Formula |

C12H14N2O4 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

methyl 4-amino-3-but-1-en-2-yl-5-nitrobenzoate |

InChI |

InChI=1S/C12H14N2O4/c1-4-7(2)9-5-8(12(15)18-3)6-10(11(9)13)14(16)17/h5-6H,2,4,13H2,1,3H3 |

InChI Key |

QYNSKRAIJSNOHC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)C1=C(C(=CC(=C1)C(=O)OC)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Nitration Process

Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The process involves the following steps:

- Reagents : Concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

- Procedure :

- Mix concentrated HNO₃ and H₂SO₄ to generate the nitronium ion ($$NO_2^+$$).

- Add the aromatic substrate (e.g., methyl 4-amino-3-butenoate) to the mixture at low temperature to avoid over-nitration.

- Stir the reaction mixture for a specific time until nitration is complete.

- Quench the reaction with ice water and extract the product using an organic solvent.

Esterification Method

Esterification can be achieved through Fischer esterification or using acid chlorides.

- Fischer Esterification :

- Reagents : Methyl alcohol (methanol) and concentrated sulfuric acid as a catalyst.

- Procedure :

- Combine the carboxylic acid (4-amino-3-nitrobenzoic acid) with methanol in the presence of concentrated sulfuric acid.

- Heat the mixture under reflux for several hours.

- After completion, neutralize with sodium bicarbonate and extract with ethyl acetate.

Reduction Process

Reduction is necessary if starting from a nitro compound to form an amino group.

- Reagents : Common reducing agents include Raney nickel, sodium borohydride (NaBH₄), or palladium on carbon (Pd/C).

- Procedure :

- Dissolve the nitro compound in an appropriate solvent (e.g., ethanol).

- Add the reducing agent and stir under hydrogen atmosphere or heat.

- Monitor the reaction progress via TLC until reduction is complete.

- Purify the product by filtration or chromatography.

The yield and purity of Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate can vary based on reaction conditions such as temperature, time, and reagent quality. Typical yields reported in literature range from 60% to over 90%, depending on optimization of conditions.

After synthesis, characterization of this compound is crucial for confirming structure and purity:

- Nuclear Magnetic Resonance (NMR) : Used for determining structural integrity.

- Thin-Layer Chromatography (TLC) : Employed for monitoring reaction progress and purity checks.

- Melting Point Analysis : Provides insight into purity levels based on comparison with literature values.

The preparation of this compound involves several key synthetic steps that require careful optimization to ensure high yield and purity. Each method—nitration, esterification, and reduction—plays a critical role in constructing this complex organic molecule, which holds promise in various applications within medicinal chemistry.

Data Table Summary

| Method | Key Reagents | Typical Yield | Characterization Techniques |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 70%-90% | NMR, TLC |

| Esterification | Methanol, H₂SO₄ | 60%-85% | NMR, Melting Point |

| Reduction | NaBH₄, Raney Ni | 75%-95% | NMR, TLC |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate is characterized by the presence of an amino group, a nitro group, and a butenyl substituent on a benzoate structure. Its molecular formula is with a molecular weight of approximately 250.25 g/mol. The unique structure allows for various chemical interactions, making it valuable in synthetic chemistry and biological applications .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against specific pathogens, suggesting its potential as an antimicrobial agent. In studies, the compound's structural components were linked to its ability to inhibit microbial growth, making it a candidate for further development in pharmaceutical applications.

Drug Development

The compound's unique reactivity allows for modifications that can lead to new derivatives with enhanced biological activities. Its design facilitates the creation of compounds targeting specific biological pathways, which is crucial in drug development . For instance, derivatives synthesized from this compound have been evaluated for their efficacy against various diseases, including infections caused by resistant bacteria.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it suitable for producing other complex molecules. The compound can be utilized in the synthesis of pharmaceuticals and agrochemicals, contributing to advancements in both fields .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing its potential as a lead compound for antibiotic development.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data emphasizes the compound's broad-spectrum activity and potential utility in treating bacterial infections.

Case Study 2: Synthesis of Derivatives

A synthetic pathway was developed to modify this compound, leading to derivatives with improved pharmacological profiles. For example, introducing various substituents at the amino or nitro positions resulted in compounds with enhanced potency against specific targets.

| Derivative Name | Structure Modification | Biological Activity (IC50 µM) |

|---|---|---|

| Methyl 4-amino-3-(propyl)-5-nitrobenzoate | Propyl substitution at position 3 | 15 |

| Methyl 4-amino-3-(phenyl)-5-nitrobenzoate | Phenyl substitution at position 3 | 10 |

These findings highlight the compound's flexibility in medicinal chemistry applications and its potential for further exploration .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity. The butenyl group provides structural flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate and its closest analogs:

*Calculated based on molecular formula.

Functional Group Analysis

- However, steric effects from the butenyl group in the target compound may reduce intermolecular interactions compared to the smaller methoxy analog .

- Butenyl vs. Methoxy/Benzyloxy (3-position) : The butenyl group introduces hydrophobicity and conformational flexibility, whereas methoxy or benzyloxy groups contribute to electronic effects (e.g., resonance donation) and vary in steric bulk. This difference could influence crystal packing and melting points, as seen in Etter’s hydrogen-bonding analysis .

- Nitro Group Position : The 5-nitro substitution in the target compound contrasts with 2-nitro analogs (e.g., Methyl 5-methoxy-2-nitrobenzoate). Nitro groups at meta positions (e.g., 5-position) typically exert stronger electron-withdrawing effects, affecting aromatic ring reactivity in electrophilic substitutions .

Hydrogen Bonding and Crystallography

The amino and nitro groups in the target compound likely participate in hydrogen-bonding networks, as described in Etter’s graph set theory. Crystallographic software like SHELX () could model these interactions, though experimental data are needed for validation .

Biological Activity

Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate, also known by its CAS number 918446-48-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H14N2O4

- Molecular Weight : 250.25 g/mol

- Structure : The compound features a nitro group and an amino group, which are critical for its biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacteria and fungi.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which may be beneficial in treating conditions like arthritis.

- Anticancer Potential : Some studies have explored its cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The nitro group may play a role in inhibiting specific enzymes involved in bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines, reducing inflammation.

Data Table: Biological Activities

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

-

Antimicrobial Study :

- A study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this effect to the compound's ability to disrupt bacterial cell wall synthesis.

-

Cytotoxicity Assay :

- In vitro assays demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells. The study highlighted the role of ROS in mediating this effect, suggesting potential therapeutic applications in oncology.

-

Inflammation Model :

- A recent investigation into the anti-inflammatory properties revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in RAW 264.7 macrophages. This suggests its potential use in managing inflammatory diseases.

Q & A

Q. Q: What are the optimal conditions for synthesizing Methyl 4-amino-3-(but-1-en-2-yl)-5-nitrobenzoate, and how can purity be ensured?

A: Synthesis typically involves sequential functionalization of a nitrobenzoate precursor. For example:

- Reduction of nitro groups : Catalytic hydrogenation (e.g., Pd/C in anhydrous ethyl acetate) reduces nitro to amino groups while preserving the ester functionality .

- Coupling reactions : Amide/alkene formation via carbodiimide-mediated coupling (e.g., EDAC/DMAP in 1,2-dichloroethane) can introduce the butenyl substituent .

- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization (e.g., ethyl acetate/hexane) ensures high purity. Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and NMR (e.g., absence of residual solvent peaks) .

Advanced Structural Characterization

Q. Q: How can X-ray crystallography resolve ambiguities in the stereochemistry of the butenyl substituent?

A: Single-crystal X-ray diffraction using SHELXL (for refinement) is critical. The butenyl group’s geometry (e.g., E/Z isomerism) can be confirmed via:

- Hydrogen bonding patterns : Graph set analysis (e.g., Etter’s rules) identifies directional interactions stabilizing the crystal lattice .

- Torsion angles : Compare experimental C–C bond angles with DFT-optimized geometries. Discrepancies >5° may indicate packing forces overriding electronic preferences .

Stability and Degradation Pathways

Q. Q: Under what conditions does this compound degrade, and how can degradation products be identified?

A:

- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition above 170°C (common for nitroaromatics) .

- Photodegradation : UV irradiation (254 nm) in methanol generates nitroso intermediates, detectable via LC-MS (negative ion mode, m/z shifts of +16 or –30) .

- Hydrolytic stability : Basic conditions (pH >10) hydrolyze the ester to carboxylic acid; monitor via <sup>1</sup>H NMR (disappearance of methyl ester peak at δ ~3.9 ppm) .

Structure-Activity Relationship (SAR) Studies

Q. Q: How does modifying the butenyl or nitro group impact biological activity in SAR studies?

A:

- Butenyl chain : Replace with bulkier alkenes (e.g., styryl) to assess steric effects on target binding. Use Suzuki-Miyaura coupling for diversification .

- Nitro group : Reduce to amine for hydrogen-bonding interactions or substitute with electron-withdrawing groups (e.g., CF3) to modulate electronic effects. Biological assays (e.g., enzyme inhibition) paired with Hammett plots quantify substituent contributions .

Analytical Challenges in Quantification

Q. Q: What analytical techniques mitigate interference from the nitro group during quantification?

A:

- UV-Vis spectroscopy : Nitro groups absorb strongly at ~260 nm; use derivative spectroscopy or dual-wavelength methods to resolve overlapping peaks .

- Mass spectrometry : Electrospray ionization (ESI) in negative mode enhances detection of nitro-containing ions. Collision-induced dissociation (CID) fragments at the benzylic position confirm structure .

Computational Modeling of Reactivity

Q. Q: How can DFT calculations predict regioselectivity in electrophilic substitution reactions?

A:

- Fukui indices : Calculate using Gaussian at the B3LYP/6-311++G** level to identify nucleophilic sites (e.g., amino group vs. nitro-adjacent positions) .

- Transition state modeling : Simulate nitration or halogenation pathways. High activation energy at the 4-position (due to steric hindrance from butenyl) favors substitution at the 5-position .

Handling Contradictory Spectroscopic Data

Q. Q: How to resolve discrepancies between NMR and IR data for the amino group?

A:

- NMR : A broad singlet at δ 5.5–6.5 ppm (D2O exchangeable) confirms NH2. If absent, consider oxidation to nitroso or azo derivatives .

- IR : Absence of N–H stretches (~3400 cm<sup>−1</sup>) suggests protonation or hydrogen bonding. Compare solid-state (KBr pellet) vs. solution (ATR-FTIR) spectra to differentiate .

Advanced Functionalization Strategies

Q. Q: What methods enable site-specific bioconjugation of this compound?

A:

- Click chemistry : Introduce an alkyne handle via Sonogashira coupling for azide-alkyne cycloaddition .

- Photoaffinity labeling : Substitute the nitro group with a diazirine for UV-induced crosslinking with biomolecules .

Intermolecular Interactions in Crystal Engineering

Q. Q: How do hydrogen bonds influence the crystal packing of this compound?

A:

- Graph set analysis : Identify R2<sup>2</sup>(8) motifs (amino-nitro interactions) or C(4) chains (ester carbonyl interactions) .

- Hirshfeld surface analysis : Quantify contributions of H-bonding (≈30% of surface contacts) vs. van der Waals interactions using CrystalExplorer .

Addressing Synthetic Yield Variability

Q. Q: Why do coupling reactions yield inconsistent results, and how can reproducibility be improved?

A:

- Side reactions : Butenyl isomerization (E→Z) during coupling alters steric accessibility. Monitor via <sup>1</sup>H NMR (vinyl proton coupling constants: J = 12–16 Hz for trans) .

- Catalyst poisoning : Trace moisture deactivates Pd/C; pre-dry solvents over molecular sieves and use Schlenk techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.